4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide
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Overview
Description
4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide is a chemical compound with the molecular formula C10H13NO2·HBr. It is known for its unique structure, which includes a pyrrolidine ring attached to a benzene ring with two hydroxyl groups. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Attachment to Benzene Ring: The pyrrolidine ring is then attached to a benzene ring that has two hydroxyl groups at the 1 and 2 positions. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
4-Pyrrolidin-3-ylbenzene-1,2-diol: The non-hydrobromide form of the compound.
4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrochloride: A similar compound with a hydrochloride salt instead of hydrobromide.
4-Pyrrolidin-3-ylbenzene-1,2-diol;acetate: Another derivative with an acetate salt.
Uniqueness
4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide is unique due to its specific hydrobromide salt form, which may influence its solubility, stability, and biological activity compared to other similar compounds. The presence of the pyrrolidine ring also contributes to its distinct chemical and biological properties.
Biological Activity
4-Pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and two hydroxyl groups on a benzene ring. This compound has garnered attention for its potential biological activities, making it a subject of various scientific studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H13NO2·HBr
- Molecular Weight : 260.13 g/mol
The compound's structure facilitates diverse chemical reactions, including oxidation and substitution, which may influence its biological activity. The hydroxyl groups can be oxidized to form quinones, and the compound can also undergo electrophilic substitution reactions on the benzene ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors, potentially leading to anti-inflammatory or neuroprotective effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have been explored for their ability to inhibit bacterial strains such as Pseudomonas aeruginosa. Research has shown that certain pyrrolidine-based compounds can effectively inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
Anticancer Potential
The search for novel anticancer agents has led to the investigation of various pyrrolidine derivatives. Studies suggest that compounds like this compound may possess cytotoxic effects against cancer cell lines, although specific data on this compound remains limited. Its structural analogs have demonstrated varying degrees of anticancer activity, highlighting the need for further research in this area .
Research Findings and Case Studies
Properties
IUPAC Name |
4-pyrrolidin-3-ylbenzene-1,2-diol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c12-9-2-1-7(5-10(9)13)8-3-4-11-6-8;/h1-2,5,8,11-13H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBKIWRANHVZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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